

5-Bromo-6-methylpyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-6-methylpyrazin-2-amine**

Cat. No.: **B112964**

[Get Quote](#)

Technical Guide: 5-Bromo-6-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic context of **5-Bromo-6-methylpyrazin-2-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular properties of **5-Bromo-6-methylpyrazin-2-amine** are summarized below.

Property	Value	Citations
Molecular Formula	C ₅ H ₆ BrN ₃	[1]
Molecular Weight	188.03 g/mol	[1]
CAS Number	74290-69-0	[1]
Synonyms	5-BROMO-6-METHYLPYRAZIN-2-YLAMINE	[1]

Synthetic Applications and Methodologies

5-Bromo-6-methylpyrazin-2-amine and its structural isomers are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. The brominated aminopyrazine scaffold serves as a versatile building block for creating diverse molecular libraries.

Role in Kinase Inhibitor Synthesis

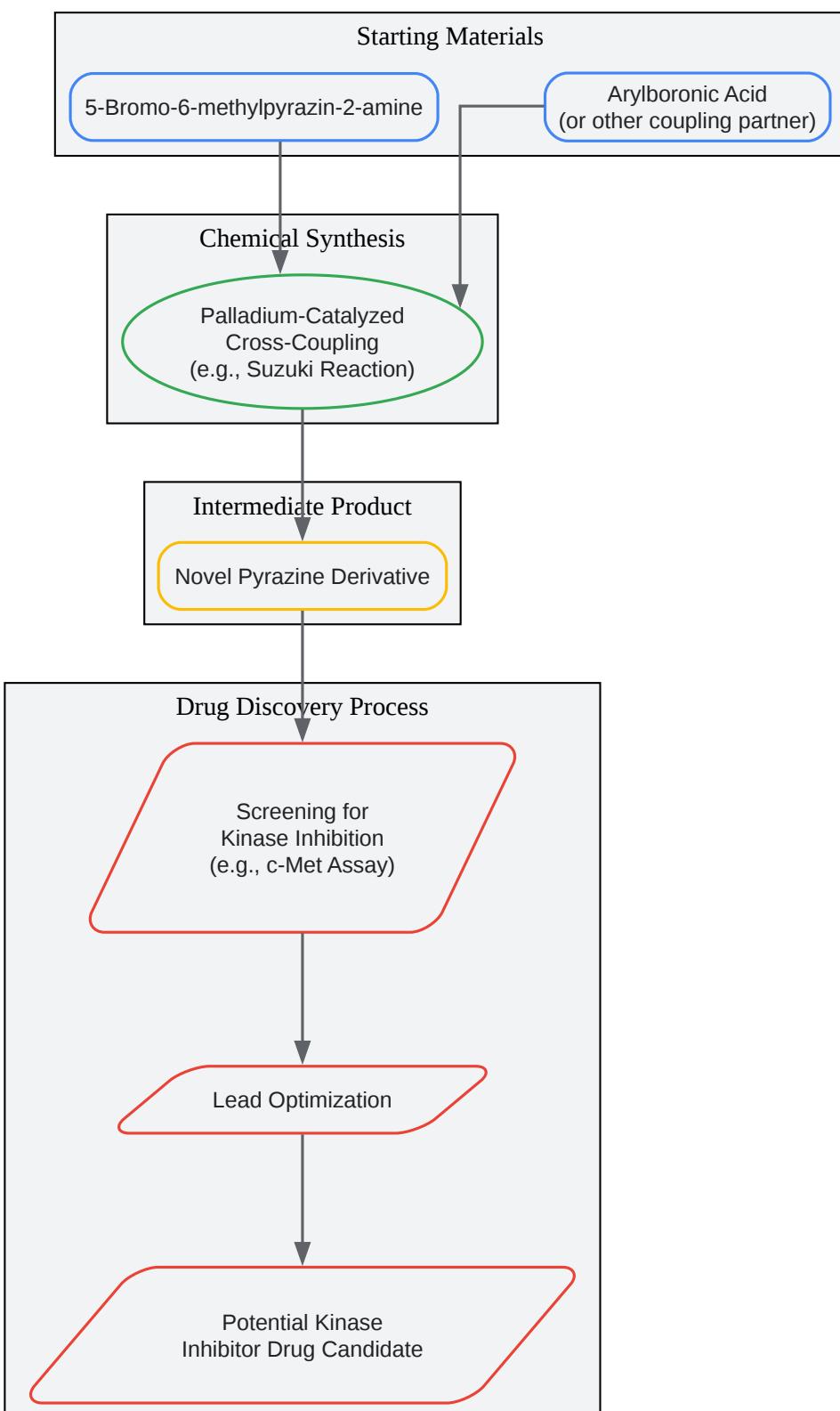
Brominated aminopyrazines are key intermediates in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a critical building block for synthesizing potent and selective kinase inhibitors, notably those targeting enzymes like the c-Met receptor tyrosine kinase, which is involved in tumor cell proliferation, survival, and metastasis. The bromine atom on the pyrazine ring is a key functional handle, allowing for the facile introduction of other molecular fragments through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the isomer **5-Bromo-6-methylpyrazin-2-amine** was not found in the surveyed literature. However, a general and plausible synthetic route can be inferred from the synthesis of the closely related isomer, 2-amino-3-bromo-5-methylpyrazine. This common synthetic strategy involves the direct bromination of an aminomethylpyrazine precursor.

General Protocol for Bromination of a Related Isomer (2-amino-5-methylpyrazine):

This protocol describes the synthesis of 2-amino-3-bromo-5-methylpyrazine and illustrates a likely method for the bromination of the aminopyrazine ring system.


- Dissolution: 5-methylpyrazin-2-amine (45.8 mmol) and pyridine (55.0 mmol) are dissolved in dichloromethane (250 mL).^[2]
- Bromination: Bromine (55.0 mmol) is added slowly to the solution. The reaction mixture is then stirred overnight at room temperature.^[2]

- Work-up and Extraction: Upon completion of the reaction, water (150 mL) is added to the mixture. The organic layer is separated, washed with saturated brine (100 mL), and dried over anhydrous sodium sulfate.[2]
- Isolation: The mixture is filtered, and the filtrate is concentrated under vacuum to yield the product.[2]

Disclaimer: This protocol is for the synthesis of a structural isomer, 2-amino-3-bromo-5-methylpyrazine, and is provided for illustrative purposes to demonstrate a common synthetic transformation for this class of compounds.

Logical Workflow: Development of Kinase Inhibitors

The primary utility of **5-Bromo-6-methylpyrazin-2-amine** in a drug development context is its role as a scaffold for building more complex molecules. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The following diagram illustrates this logical workflow.

[Click to download full resolution via product page](#)

Caption: Logical workflow for kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-6-methylpyrazin-2-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112964#5-bromo-6-methylpyrazin-2-amine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b112964#5-bromo-6-methylpyrazin-2-amine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com